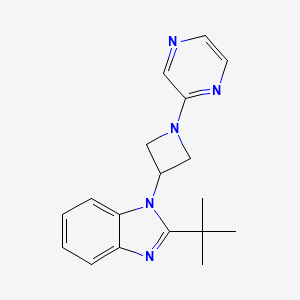

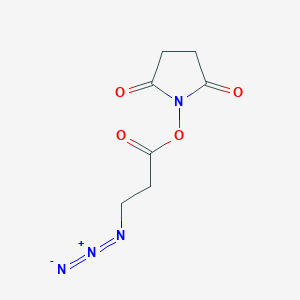

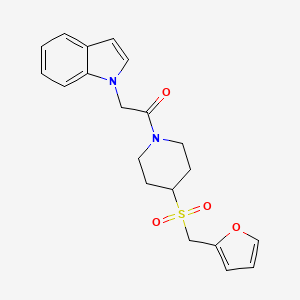

3-azidopropanoate-N-hydroxysuccinimide ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent known for its versatility in bioconjugation and cross-linking applications. It plays a crucial role in the synthetic mechanisms of drug delivery systems, enabling precise targeted release of therapeutic drugs.

Mechanism of Action

Target of Action

The primary target of the 3-azidopropanoate-N-hydroxysuccinimide ester, also known as N3-C2-NHS ester, is in the realm of bioconjugation and cross-linking applications . It is a small molecule reagent that plays a significant role in the synthetic mechanism of drug delivery systems .

Mode of Action

N3-C2-NHS ester operates as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . As a versatile reactive reagent, it interacts with its targets to achieve precise targeted release of therapeutic drugs .

Biochemical Pathways

The compound is deeply embedded in the synthetic mechanism of drug delivery systems . It affects the biochemical pathways involved in bioconjugation and cross-linking, leading to downstream effects such as the targeted release of therapeutic drugs.

Pharmacokinetics

Its role in the targeted release of therapeutic drugs suggests that it may have significant impact on the bioavailability of the drugs it is conjugated with .

Result of Action

The result of the action of N3-C2-NHS ester is the precise targeted release of therapeutic drugs . This is achieved through its role in the synthesis of ADCs, where it serves as a non-cleavable linker .

Action Environment

Given its role in drug delivery systems, factors such as ph, temperature, and the presence of other biochemical entities could potentially influence its action .

Biochemical Analysis

Biochemical Properties

3-azidopropanoate-N-hydroxysuccinimide ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azide group in the compound can react with alkynes or cyclooctynes in the presence of a copper catalyst to form a stable triazole ring . This reaction is used in bioconjugation applications, allowing for the attachment of various functional groups or probes to biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidopropanoate-N-hydroxysuccinimide ester typically involves the reaction of 3-azidopropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-azidopropanoate-N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Substitution Reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-azidopropanoic acid and N-hydroxysuccinimide

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions with alkynes

Acids and Bases: Employed for hydrolysis reactions

Major Products

3-azidopropanoic acid: Formed from hydrolysis reactions

Triazoles: Formed from click chemistry reactions with alkynes

Scientific Research Applications

3-azidopropanoate-N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers

Biology: Employed in bioconjugation techniques to label proteins, antibodies, and other biomolecules

Medicine: Integral in the development of drug delivery systems, enabling targeted release of therapeutic agents

Industry: Utilized in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

3-azidopropanoic acid: Lacks the N-hydroxysuccinimide ester group, limiting its reactivity in bioconjugation

N-hydroxysuccinimide esters: Without the azide group, these compounds are less versatile in click chemistry applications

Uniqueness

3-azidopropanoate-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the versatility of the azide group. This makes it an invaluable tool in various scientific and industrial applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATICTZQAVLEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

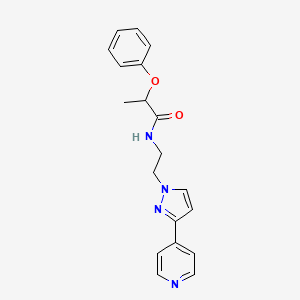

![1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2368589.png)

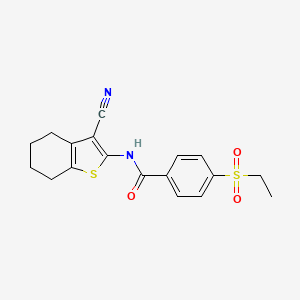

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE](/img/structure/B2368607.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)